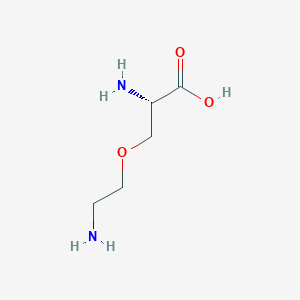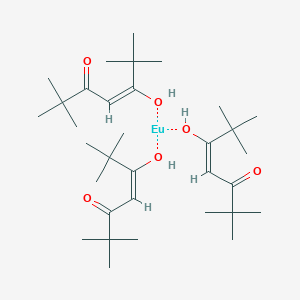
O-(2-Aminoethyl)-L-serine
Übersicht
Beschreibung
Synthesis Analysis
While the specific synthesis process for “O-(2-Aminoethyl)-L-serine” is not available, similar compounds are often synthesized through condensation reactions or substitution reactions . The exact method would depend on the desired configuration and purity of the final product.Molecular Structure Analysis
The molecular structure of a compound like “O-(2-Aminoethyl)-L-serine” would likely involve bonding interactions between the aminoethyl group and the serine residue . Detailed structural analysis would require techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD .Chemical Reactions Analysis
Amines, including those with an aminoethyl group, can participate in a variety of chemical reactions. These may include reactions with acids to form salts, reactions with alkyl halides to form secondary, tertiary amines and quaternary ammonium salts, and reactions with carbonyl compounds to form imines .Physical And Chemical Properties Analysis
The physical and chemical properties of “O-(2-Aminoethyl)-L-serine” would depend on its specific molecular structure. Amines generally have a trigonal pyramidal shape around the nitrogen atom and can participate in hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Serine's Role in Cellular Processes and Disease
Serine, including its form as O-(2-Aminoethyl)-L-serine, is crucial in several cellular processes. It's the major source of one-carbon units for methylation reactions and is vital in breast cancer and other tumors due to its role in serine synthesis pathway regulation (Kalhan & Hanson, 2012). Serine biosynthesis defects lead to a range of disorders, from severe Neu-Laxova syndrome to intellectual disability, highlighting serine's significance in health (El-Hattab, 2016).
Industrial and Biotechnological Applications
Microbial production of L-serine from renewable feedstocks is gaining attention due to its wide industrial applications and the limitations of extraction and enzymatic catalysis methods. The direct fermentative production using organisms like Corynebacterium glutamicum and Escherichia coli is an emerging trend, enhancing the availability and applications of L-serine in various industries (Zhang et al., 2018).
Neurological and Developmental Implications
L-serine plays a key role in the central nervous system's development and function. It's a precursor for several essential compounds and has been linked to neurological abnormalities in patients with defects in L-serine synthesis (de Koning et al., 2003). Engineering high-yield production of L-serine in Escherichia coli has been explored to meet these critical needs, demonstrating the amino acid's therapeutic potential in various neurological conditions (Mundhada et al., 2016).
Pharmaceutical and Medical Research
L-serine's complexation with β-cyclodextrin has been studied for its potential in drug delivery systems. This research explores the formation of stable inclusion complexes, indicating L-serine's applicability in pharmaceutical formulations (Chakraborty et al., 2020). Additionally, the synthesis of γ-oxo γ-aryl and γ-aryl α-amino acids from aromatic aldehydes and serine underscores the chemical versatility of serine in creating biologically active compounds (Chacko & Ramapanicker, 2012).
Biochemical Studies and Molecular Dynamics
The protonation constants of O-phospho-l-serine have been determined through various techniques, providing insights crucial for understanding its behavior in physiological systems (Liu et al., 2017). This type of biochemical analysis is essential for accurately predicting the speciation and behavior of serine derivatives in various environments.
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(2-aminoethoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3/c6-1-2-10-3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTGLTLBIVDQKE-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(COC[C@@H](C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00912533 | |
| Record name | O-(2-Aminoethyl)serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00912533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-(2-Aminoethyl)-L-serine | |
CAS RN |
15219-97-3, 997-44-4 | |
| Record name | O-(2-Aminoethyl)-L-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15219-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxalysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000997444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alanine, 3-(2-aminoethoxy)-, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015219973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-(2-Aminoethyl)serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00912533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Octadecane, 1-[2-(hexadecyloxy)ethoxy]-](/img/structure/B96887.png)



![3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione](/img/structure/B96894.png)

![[(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea](/img/structure/B96898.png)






